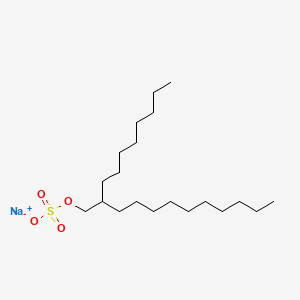
Sodium 2-octyldodecyl sulphate
Vue d'ensemble
Description
Sodium 2-octyldodecyl sulphate is an anionic surfactant with the molecular formula C20H41NaO4S and a molecular weight of 400.6 g/mol. It is widely used in various industries, including pharmaceuticals, cosmetics, and food processing, due to its excellent emulsifying and foaming properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 2-octyldodecyl sulphate is typically synthesized through the sulfation of 2-octyldodecanol followed by neutralization with sodium hydroxide. The reaction involves the following steps:
Sulfation: 2-octyldodecanol is reacted with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to form the corresponding sulfate ester.
Neutralization: The sulfate ester is then neutralized with sodium hydroxide (NaOH) to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where the sulfation and neutralization steps are carried out in large reactors. The product is then purified and dried to obtain the final surfactant .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-octyldodecyl sulphate primarily undergoes reactions typical of surfactants, including:
Hydrolysis: In acidic or basic conditions, it can hydrolyze to form 2-octyldodecanol and sodium sulfate.
Oxidation: It can be oxidized to form sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used to hydrolyze this compound.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Major Products:
Hydrolysis: 2-octyldodecanol and sodium sulfate.
Oxidation: Sulfonic acids.
Applications De Recherche Scientifique
Sodium 2-octyldodecyl sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and micelle formation.
Biology: It is employed in cell lysis and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: It is used in pharmaceutical formulations as an emulsifying agent and in drug delivery systems.
Industry: It is widely used in the production of personal care products, detergents, and cleaning agents.
Mécanisme D'action
Sodium 2-octyldodecyl sulphate exerts its effects through its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic molecules. This property enables it to disrupt cell membranes, solubilize proteins, and form micelles. The molecular targets include lipid bilayers and protein structures, leading to cell lysis and protein denaturation .
Comparaison Avec Des Composés Similaires
Sodium dodecyl sulfate (SDS): A widely used anionic surfactant with similar properties but a shorter alkyl chain.
Sodium tetradecyl sulfate: Another anionic surfactant with a slightly longer alkyl chain than SDS.
Uniqueness: Sodium 2-octyldodecyl sulphate is unique due to its branched alkyl chain, which provides enhanced emulsifying and foaming properties compared to straight-chain surfactants like SDS . This makes it particularly effective in applications requiring high-performance surfactants.
Propriétés
IUPAC Name |
sodium;2-octyldodecyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O4S.Na/c1-3-5-7-9-11-12-14-16-18-20(19-24-25(21,22)23)17-15-13-10-8-6-4-2;/h20H,3-19H2,1-2H3,(H,21,22,23);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYSGBVJJBSTII-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)COS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20999442 | |
| Record name | Sodium 2-octyldodecyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20999442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78204-54-3 | |
| Record name | Sodium 2-octyldodecyl sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078204543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2-octyldodecyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20999442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-octyldodecyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate](/img/structure/B1323324.png)


